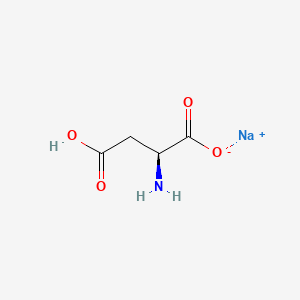

l-aspartic acid, monosodium salt

Description

Contextualization of Aspartate as a Fundamental Biological Molecule

Aspartic acid, the parent compound of aspartate, is one of the 22 proteinogenic amino acids, meaning it is a fundamental building block of proteins. wikipedia.orgebi.ac.uk It is classified as a non-essential amino acid in humans because the body can synthesize it, primarily through the transamination of oxaloacetate, an intermediate in the central metabolic pathway known as the citric acid cycle. ontosight.aiwikipedia.org

Structurally, aspartic acid possesses an acidic side chain which, at physiological pH, is typically deprotonated to form aspartate, carrying a negative charge. wikipedia.orgnumberanalytics.com This characteristic influences its interactions with other molecules and its role within proteins. ebi.ac.uk Beyond its role in protein structure, aspartate is a key player in the synthesis of other amino acids and essential biomolecules. mdpi.comontosight.ai

Role of Aspartate as a Nodal Metabolite in Central Metabolism

Aspartate holds a crucial position as a nodal metabolite, connecting several key metabolic pathways. mdpi.comnih.govresearchgate.net Its significance stems from its direct involvement in and linkage to the citric acid cycle, the urea (B33335) cycle, and the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA. ontosight.aiwikipedia.org

In autotrophic prokaryotic organisms, a significant portion of amino acids, including asparagine, lysine (B10760008), threonine, methionine, and isoleucine, are derived directly from aspartate. nih.gov In plants, aspartate is a central molecule for nitrogen assimilation and storage. mdpi.com It facilitates the transfer of reducing equivalents across the mitochondrial membrane via the malate-aspartate shuttle, a critical process for cellular energy production (ATP). mdpi.comwikipedia.orgnumberanalytics.com The conversion of aspartate to oxaloacetate is a key anaplerotic reaction, replenishing intermediates of the citric acid cycle. ontosight.ailibretexts.org

The following table summarizes the key metabolic pathways involving aspartate:

| Metabolic Pathway | Role of Aspartate | Key Enzymes/Processes |

| Citric Acid Cycle (TCA Cycle) | Anaplerotic replenishment of intermediates. ontosight.ailibretexts.org | Aspartate aminotransferase converts aspartate to oxaloacetate. ontosight.ai |

| Urea Cycle | Donates a nitrogen atom for the elimination of excess nitrogen. ontosight.aiwikipedia.org | Argininosuccinate (B1211890) synthetase and argininosuccinate lyase. |

| Amino Acid Synthesis | Precursor for asparagine, methionine, threonine, lysine, and isoleucine. mdpi.comwikipedia.org | Aspartate kinase is a key regulatory enzyme. mdpi.com |

| Nucleotide Synthesis | Provides a nitrogen atom for the synthesis of purine (B94841) and pyrimidine (B1678525) rings. mdpi.comwikipedia.org | |

| Malate-Aspartate Shuttle | Transports reducing equivalents (NADH) from the cytosol into the mitochondria for ATP production. mdpi.comwikipedia.org | Malate (B86768) dehydrogenase and aspartate aminotransferase. mdpi.com |

| Gluconeogenesis | Carbon skeleton can be used for the synthesis of glucose. wikipedia.org | Conversion to oxaloacetate, a key gluconeogenic precursor. ontosight.ai |

Overview of Aspartate's Multifaceted Roles in Cellular Processes

Aspartate's influence extends to a variety of critical cellular functions. As an excitatory neurotransmitter in the central nervous system, it stimulates neuronal activity, although typically less potently than glutamate (B1630785). wikipedia.orgnumberanalytics.com It plays a role in synaptic plasticity, the process that underlies learning and memory. numberanalytics.com

Furthermore, aspartate is indispensable for cell proliferation. mdpi.com Studies have shown that a reduction in cytosolic aspartate can inhibit the growth of certain cell lines. mdpi.com In the context of cardiac health, research suggests that aspartate may have a protective effect on heart muscle cells during periods of ischemia by enhancing anaerobic energy production. rch.org.au It has also been observed that increased glucose utilization for aspartate synthesis is associated with cardiac hypertrophy. ahajournals.org

The table below provides a summary of the diverse roles of aspartate in cellular processes:

| Cellular Process | Specific Role of Aspartate | Significance |

| Neurotransmission | Acts as an excitatory neurotransmitter. numberanalytics.comontosight.ai | Involved in neuronal communication, learning, and memory. numberanalytics.comontosight.ai |

| Protein Synthesis | A fundamental building block of proteins. wikipedia.orgebi.ac.uk | Essential for the structure and function of all cells. |

| Cell Proliferation | Required for the growth and division of cells. mdpi.com | Crucial for development, tissue repair, and immune responses. ontosight.ai |

| Energy Metabolism | Key component of the malate-aspartate shuttle for ATP production. mdpi.comwikipedia.org | Ensures efficient energy supply for cellular activities. |

| Biosynthesis | Precursor to other amino acids, nucleotides, and NAD. mdpi.com | Provides the necessary building blocks for growth and maintenance. |

Properties

CAS No. |

3792-50-5 |

|---|---|

Molecular Formula |

C4H7NNaO4 |

Molecular Weight |

156.09 g/mol |

IUPAC Name |

sodium (2S)-2-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

InChI Key |

VPGWWDZBZDPONV-DKWTVANSSA-N |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.O.O.[Na+] |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.O.O.[Na+] |

Other CAS No. |

3792-50-5 5598-53-8 17090-93-6 |

physical_description |

White solid; [Sigma-Aldrich MSDS] |

Related CAS |

5598-53-8 28826-17-7 |

sequence |

D |

Synonyms |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origin of Product |

United States |

Aspartate Metabolic Pathways and Interconnections

Biosynthesis of Aspartate

The synthesis of the nonessential amino acid aspartate is a critical juncture in cellular metabolism, linking carbohydrate and amino acid metabolic pathways. wikipathways.org

The primary route for aspartate biosynthesis in most organisms, including humans, is the transamination of oxaloacetate, a key intermediate of the citric acid cycle. wikipathways.orgnih.govwikipedia.orgontosight.ai This reversible reaction is catalyzed by the enzyme aspartate aminotransferase (AAT), also known as glutamic-oxaloacetic transaminase (GOT). nih.govwikipedia.orgproteopedia.orgnzytech.com AAT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govwikipedia.org

The reaction involves the transfer of an amino group from a donor molecule, most commonly glutamate (B1630785), to oxaloacetate. wikipathways.orgnih.gov This process yields aspartate and α-ketoglutarate. nih.gov The reaction proceeds through a "ping-pong" mechanism, where the amino group from glutamate is first transferred to the PLP cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP), and then from PMP to oxaloacetate to form aspartate. nih.govwikipedia.org

This reaction is vital for maintaining the balance of amino acids and intermediates of the citric acid cycle. ebi.ac.uk

Research into the origins of life suggests potential prebiotic pathways for aspartate synthesis that may have preceded modern biological systems. One proposed route involves the reaction of α-ketoacids with cyanide and ammonia (B1221849) sources via the Bucherer-Bergs pathway. nih.gov Specifically, oxaloacetate can be transformed into aspartate through N-carbamoyl aspartate, a process that also allows for the concurrent formation of dihydroorotate, a precursor to pyrimidine (B1678525) nucleobases. nih.gov

Another study has demonstrated that the transamination of oxaloacetate can be catalyzed by the biologically relevant cofactor pyridoxamine with the support of metal ions, such as Cu²⁺. nih.govmdpi.comresearchgate.net This reaction is rapid enough to counteract the inherent instability of oxaloacetate, suggesting a plausible protometabolic pathway that mirrors modern metabolism. nih.govmdpi.comresearchgate.net These findings support the idea of a natural emergence of metabolic pathways from prebiotic chemistry. nih.gov

Transamination of Oxaloacetate to Aspartate

Aspartate-Derived Amino Acid Biosynthesis

In plants and microorganisms, aspartate serves as the precursor for a family of essential amino acids, including lysine (B10760008), methionine, and threonine. wikipedia.orgwikipedia.orgnih.govnih.govbioone.org These pathways are not present in animals, making these amino acids essential components of the human diet. nih.govbioone.org The initial steps common to these pathways involve the phosphorylation of aspartate by aspartate kinase and the subsequent reduction to aspartate-β-semialdehyde. youtube.com Aspartate-β-semialdehyde is a key branch point intermediate. nih.govyoutube.com

There are two primary pathways for lysine biosynthesis that originate from different precursors: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. researchgate.netwikipedia.org

Diaminopimelate (DAP) Pathway: This pathway is found in bacteria, archaea, algae, and plants. researchgate.netasm.org It utilizes aspartate and pyruvate (B1213749) as the primary precursors. asm.orglibretexts.org The pathway begins with the condensation of aspartate-β-semialdehyde and pyruvate. youtube.com There are several variations of the DAP pathway, including the acetylase, aminotransferase, dehydrogenase, and succinylase pathways, which all converge to form meso-diaminopimelate. wikipedia.orgfrontiersin.org The final step is the decarboxylation of meso-diaminopimelate to yield L-lysine. wikipedia.org

α-Aminoadipate (AAA) Pathway: This pathway is predominantly found in fungi and euglenids. researchgate.netwikipedia.orgmdpi.com It starts from α-ketoglutarate and acetyl-CoA. researchgate.net The pathway proceeds through a series of reactions to form α-aminoadipate, which is then converted to lysine. wikipedia.orgtandfonline.com

The biosynthesis of methionine in plants and microorganisms is part of the aspartate family of amino acids. wikipedia.orgnih.govgenome.jpkegg.jp The carbon backbone of methionine is derived from aspartate. nih.govpnas.org The pathway branches from the common precursor, homoserine, which is synthesized from aspartate-β-semialdehyde. wikipedia.org In most organisms, homoserine is activated by acylation (e.g., succinylation or acetylation). wikipedia.org In plants, homoserine is phosphorylated to form O-phosphohomoserine. wikipedia.orgoup.com

The synthesis of methionine then proceeds through a transsulfuration pathway where the activated homoserine reacts with cysteine to form cystathionine. wikipedia.org Cystathionine is then cleaved to produce homocysteine, which is subsequently methylated to yield methionine. wikipedia.org Alternatively, a direct-sulfurylation pathway can occur where hydrogen sulfide (B99878) is used as the sulfur source. wikipedia.org

Threonine is another essential amino acid synthesized from aspartate in bacteria, plants, and fungi. libretexts.orgwikipedia.orgkegg.jpgenome.jp The pathway to threonine shares the initial steps with methionine biosynthesis, diverging at the intermediate homoserine. wikipedia.orgwikipedia.org

In E. coli, the threonine biosynthetic pathway involves five enzymatic steps starting from aspartate. nih.gov Homoserine, derived from aspartate, is phosphorylated by homoserine kinase to form O-phosphohomoserine. nih.govasm.orgresearchgate.net In the final step, threonine synthase catalyzes the conversion of O-phosphohomoserine into threonine. youtube.comasm.orgresearchgate.netontosight.ai This pathway is tightly regulated to control the levels of threonine produced. ontosight.ai

Threonine Biosynthesis Pathways

Aspartate Catabolism and Entry into Energy Metabolism

Aspartate is a non-essential amino acid in humans, meaning it can be synthesized from intermediates of central metabolic pathways. wikipedia.org Its catabolism provides a direct link to energy metabolism, primarily through its conversion to intermediates of the Tricarboxylic Acid (TCA) cycle.

The primary route for aspartate's entry into the TCA cycle is through its conversion to oxaloacetate. patsnap.comlibretexts.org This reaction is a reversible transamination catalyzed by the enzyme aspartate aminotransferase (AST) , also known as glutamic-oxaloacetic transaminase (GOT). wikipedia.orgreactome.org In this reaction, the alpha-amino group of aspartate is transferred to alpha-ketoglutarate, yielding oxaloacetate and glutamate. wikipedia.orgnih.gov This process is dependent on the cofactor pyridoxal phosphate (B84403) (PLP), a derivative of vitamin B6. wikipedia.org

The oxaloacetate produced is a key intermediate in the TCA cycle, where it can condense with acetyl-CoA to form citrate (B86180), initiating the cycle for energy production in the form of ATP. patsnap.comuomisan.edu.iq The reversibility of the AST-catalyzed reaction also allows for the synthesis of aspartate from oxaloacetate, highlighting its anaplerotic role in replenishing TCA cycle intermediates. wikipedia.org

Another significant link between aspartate metabolism and the TCA cycle is the aspartate-argininosuccinate shunt . brainly.comsapientia.robiologynotesonline.com This shunt connects the urea (B33335) cycle with the TCA cycle. In the urea cycle, aspartate combines with citrulline to form argininosuccinate (B1211890), which is then cleaved to produce arginine and fumarate (B1241708). wikipedia.orgnih.govnews-medical.net Fumarate is an intermediate of the TCA cycle. uomisan.edu.iqwikipedia.org The conversion of fumarate to malate (B86768) and then to oxaloacetate within the TCA cycle generates an NADH molecule, which contributes to the cellular energy pool. wikipedia.orgnyu.edu This shunt is crucial for transferring the nitrogen from other amino acids into the urea cycle via aspartate and for replenishing the TCA cycle intermediates. sapientia.robiologynotesonline.com Recent research has also highlighted that in macrophages, this shunt can be rewired upon viral infection to produce fumarate, which potentiates antiviral inflammatory responses. nih.gov

The urea cycle is the primary metabolic pathway for the detoxification of ammonia, converting it into the less toxic compound urea for excretion. uomisan.edu.iqdeakin.edu.au Aspartate plays an indispensable role in this cycle by providing one of the two nitrogen atoms required for the synthesis of each urea molecule. uomisan.edu.iqwikipedia.orgnih.gov

The cycle, which primarily occurs in the liver, involves a series of enzymatic reactions. nyu.edudeakin.edu.au After the initial steps in the mitochondria where citrulline is formed, it is transported to the cytosol. sapientia.ronews-medical.net Here, the enzyme argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline with aspartate to form argininosuccinate. wikipedia.orgnews-medical.netontosight.ai This reaction is ATP-dependent, with ATP being cleaved to AMP and pyrophosphate. biologynotesonline.comspu.edu.sy

Subsequently, the enzyme argininosuccinate lyase (ASL) cleaves argininosuccinate into arginine and fumarate. wikipedia.orgnews-medical.netontosight.ai The arginine then serves as the direct precursor to urea, while the fumarate links back to the TCA cycle, as previously described. wikipedia.orgnyu.edu The regeneration of aspartate from fumarate-derived oxaloacetate via transamination allows the cycle to continue, demonstrating the tight integration of these metabolic pathways. wikipedia.orgdeakin.edu.au This process is sometimes referred to as the Krebs bicycle, emphasizing the interconnectedness of the urea and citric acid cycles. brainly.com

Linkage to the Tricarboxylic Acid (TCA) Cycle

Interconnectivity with Other Amino Acid Metabolism

Aspartate metabolism is closely intertwined with the metabolic pathways of other amino acids, particularly alanine (B10760859) and glutamate, through shared enzymes and intermediates.

The metabolism of aspartate is linked to that of alanine through the action of aminotransferases. ontosight.aiwikipathways.orgAlanine aminotransferase (ALT) , also known as serum glutamic-pyruvic transaminase (SGPT), catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. wikipedia.orgsemanticscholar.org

The connection to aspartate metabolism occurs via the glutamate and the keto-acids produced. The glutamate formed can be used by aspartate aminotransferase (AST) to convert oxaloacetate into aspartate. semanticscholar.orgnih.gov Conversely, the breakdown of aspartate produces oxaloacetate, which can be used in gluconeogenesis, while pyruvate from alanine breakdown also serves as a key gluconeogenic precursor. nyu.edunih.gov These transamination reactions are central to intermediary metabolism, allowing for the synthesis of non-essential amino acids and the channeling of carbon skeletons into glucose synthesis under fasting conditions. semanticscholar.orgnih.gov The interplay between ALT and AST reactions demonstrates a coordinated regulation of glucose and amino acid metabolism. nih.govresearchgate.net

The metabolic relationship between aspartate and glutamate is exceptionally close and pivotal for cellular function. nih.govtaylorfrancis.com The primary link is the reversible reaction catalyzed by aspartate aminotransferase (AST) . wikipedia.orgnih.gov This enzyme interconverts aspartate and α-ketoglutarate to oxaloacetate and glutamate, effectively linking the carbon skeletons of these two amino acids to TCA cycle intermediates. wikipedia.orgnih.govphysiology.org This reaction is fundamental for both the synthesis and degradation of these amino acids. wikipedia.orgnih.gov

Glutamate serves as a major nitrogen donor in the cell, and its amino group can be transferred to oxaloacetate to form aspartate, a process crucial for supplying nitrogen to the urea cycle and for nucleotide synthesis. uomisan.edu.iqnih.govhaematologica.org The transport of these amino acids across the mitochondrial membrane is also a key aspect of their interconnected metabolism. The aspartate-glutamate carrier (AGC) , such as citrin and aralar1, facilitates the exchange of mitochondrial aspartate for cytosolic glutamate. bmbreports.orgresearchgate.net This transport is a vital component of the malate-aspartate shuttle, which transfers reducing equivalents (NADH) from the cytosol into the mitochondria, essential for aerobic respiration. bmbreports.org The compartmentalization of aspartate and glutamate metabolism by these transporters is crucial for linking glycolysis, the urea cycle, and amino acid catabolism. bmbreports.orgresearchgate.net Furthermore, glutamate and aspartate transporters (EAATs) on the cell membrane regulate their extracellular concentrations, which is important not only for neurotransmission but also for providing these amino acids for metabolic processes in various tissues. guidetopharmacology.orgoatext.com

Asparagine Metabolism

The metabolic relationship between aspartate and asparagine is direct and crucial for cellular function. Asparagine is synthesized from aspartate in a reaction catalyzed by the enzyme asparagine synthetase (ASNS). ontosight.aioup.com This process involves the amidation of aspartate, where an amino group is transferred from glutamine to aspartate, a reaction that requires energy in the form of ATP. ontosight.ai

Conversely, the breakdown of asparagine back into aspartate is facilitated by the enzyme asparaginase, which hydrolyzes the amide group of asparagine, releasing ammonium (B1175870) and aspartate. oup.com This bidirectional conversion allows cells to maintain a balance between these two amino acids, which is vital for processes such as protein synthesis and nitrogen transport. oup.com In certain conditions, the availability of aspartate can influence the rate of asparagine synthesis, highlighting the interconnectedness of their metabolic pathways. ontosight.ai

| Enzyme | Reaction | Substrates | Products |

| Asparagine Synthetase (ASNS) | Synthesis of Asparagine | Aspartate, Glutamine, ATP | Asparagine, Glutamate, AMP, PPi |

| Asparaginase | Breakdown of Asparagine | Asparagine, H₂O | Aspartate, NH₄⁺ |

Contribution to Nucleotide Biosynthesis (Purines and Pyrimidines)

Aspartate is an indispensable precursor for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. encyclopedia.pubjax.org Its contribution is fundamental to both purine (B94841) and pyrimidine biosynthesis, which are essential for cell division, growth, and the transfer of genetic information. patsnap.com

In purine biosynthesis , aspartate provides one of the nitrogen atoms for the formation of the purine ring. nih.gov Specifically, it is involved in two key steps: the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, which is then converted to adenosine (B11128) monophosphate (AMP), and the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to succino-AICAR (SAICAR). encyclopedia.pubjax.orgwikipedia.org The synthesis of AMP from IMP requires GTP as an energy source. basicmedicalkey.com

For pyrimidine biosynthesis , aspartate provides three of the six atoms that form the pyrimidine ring. jax.orgnih.gov The synthesis pathway begins with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate to form carbamoyl aspartate. This is a critical step in the formation of the pyrimidine base, orotate, which is subsequently converted to uridine (B1682114) monophosphate (UMP). nih.gov UMP serves as the precursor for other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and deoxythymidine monophosphate (dTMP). basicmedicalkey.com

| Pathway | Aspartate's Role | Key Steps |

| Purine Biosynthesis | Nitrogen donor | Conversion of IMP to adenylosuccinate (for AMP) |

| Pyrimidine Biosynthesis | Contributes 3 atoms to the ring | Reaction with carbamoyl phosphate to form carbamoyl aspartate |

Aspartate's Role in Redox Balance: Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial biochemical system that facilitates the transfer of reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation. promegaconnections.comwikipedia.org This process is vital for maintaining the cellular redox balance, particularly the NAD+/NADH ratio in the cytosol, which is necessary for sustained glycolytic activity. promegaconnections.com The inner mitochondrial membrane is impermeable to NADH, making this shuttle system essential for aerobic energy production. wikipedia.org

The key steps of the shuttle are as follows:

In the cytoplasm, oxaloacetate is reduced to malate by the enzyme malate dehydrogenase, oxidizing NADH to NAD+. researchgate.net

Malate is then transported into the mitochondrial matrix. researchgate.net

Inside the mitochondrion, malate is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase, reducing NAD+ to NADH. This mitochondrial NADH can then enter the electron transport chain to produce ATP. researchgate.net

To complete the cycle, oxaloacetate is converted to aspartate via transamination with glutamate. researchgate.net

Aspartate is then transported out of the mitochondrion into the cytoplasm, where it is converted back to oxaloacetate by aspartate aminotransferase, ready to accept another reducing equivalent. wikipedia.orgresearchgate.net

This intricate shuttle not only ensures efficient energy production but also highlights the central role of aspartate in linking cytosolic and mitochondrial metabolism. encyclopedia.pubjax.org A deficit in the malate-aspartate shuttle can lead to oxidative stress due to an imbalanced redox state. encyclopedia.pubjax.org

| Location | Key Reaction | Enzyme | Purpose |

| Cytoplasm | Oxaloacetate + NADH + H⁺ → Malate + NAD⁺ | Malate Dehydrogenase 1 (MDH1) | Regenerate cytosolic NAD⁺ for glycolysis |

| Mitochondrial Matrix | Malate + NAD⁺ → Oxaloacetate + NADH + H⁺ | Malate Dehydrogenase 2 (MDH2) | Provide NADH to the electron transport chain |

| Mitochondrial Matrix | Oxaloacetate + Glutamate → Aspartate + α-Ketoglutarate | Aspartate Aminotransferase 2 (GOT2) | Prepare for transport out of mitochondria |

| Cytoplasm | Aspartate + α-Ketoglutarate → Oxaloacetate + Glutamate | Aspartate Aminotransferase 1 (GOT1) | Regenerate oxaloacetate in the cytoplasm |

Cellular and Subcellular Transport Mechanisms of Aspartate

Aspartate Transporter Families and Classification

Aspartate transport is facilitated by several distinct families of transporter proteins, each with unique characteristics and physiological roles. These families are classified within the Transporter Classification (TC) system, which categorizes transport proteins based on their function and phylogeny.

The primary families involved in aspartate transport include:

The Solute Carrier 1A (SLC1A) Family: This family includes the well-studied Excitatory Amino Acid Transporters (EAATs) found in mammals and their archaeal homologues, such as GltPh and GltTk. sci-hub.se Mammalian members include EAAT1 (SLC1A3), EAAT2 (SLC1A2), EAAT3 (SLC1A1), EAAT4 (SLC1A6), and EAAT5 (SLC1A7). sci-hub.se While the EAATs transport both glutamate (B1630785) and aspartate, their archaeal counterparts GltPh and GltTk are selective for aspartate. sci-hub.se These are concentrative transporters that utilize ion gradients to move aspartate into the cell. sci-hub.se

The Aspartate:Alanine (B10760859) Exchanger (AAEx) Family (TC# 2.A.81): The prototype for this family is the Aspartate:Alanine Antiporter (AspT) from the bacterium Tetragenococcus halophilus. nih.govoup.com These transporters function as antiporters, exchanging extracellular aspartate for intracellular alanine. nih.govasm.org This family also includes transporters with industrial relevance, such as succinate (B1194679) and glutamate exporters. oup.com

The Aspartate/Glutamate Transporter (AGT) Family (TC# 2.A.3.11): As a distinct family within the Amino Acid-Polyamine-Organocation (APC) superfamily, the AGT family's prototype is the YveA protein from Bacillus subtilis. nih.gov YveA has been identified as the primary l-aspartate uptake system in this bacterium, also showing an ability to transport l-glutamate. nih.gov

The SLC17 Anion Transporter Family: This family is involved in vesicular transport. Specifically, the protein sialin (B1330336) (SLC17A5) has been identified as a vesicular aspartate and glutamate transporter. pnas.org It is responsible for loading aspartate into secretory vesicles, a crucial step in aspartergic neurotransmission. pnas.org

Table 1: Major Aspartate Transporter Families

| Family Name | TC Designation | Key Members | Transport Mechanism | Primary Function |

|---|---|---|---|---|

| Solute Carrier 1A (SLC1A) | 2.A.23 | EAAT1-5, GltPh, GltTk | Symporter (Na⁺/H⁺ coupled) | Synaptic clearance and cellular uptake of excitatory amino acids. sci-hub.se |

| Aspartate:Alanine Exchanger (AAEx) | 2.A.81 | AspT | Antiporter (Aspartate:Alanine) | Electrogenic exchange for metabolic energy generation. nih.govasm.org |

| Aspartate/Glutamate Transporter (AGT) | 2.A.3.11 | YveA | Symporter | Primary aspartate uptake in certain bacteria. nih.gov |

| Solute Carrier 17 (SLC17) | 2.A.1.17 | Sialin (SLC17A5) | Symporter (H⁺ coupled) | Vesicular storage of aspartate for neurotransmission. pnas.org |

Mechanisms of Aspartate Translocation Across Membranes

Aspartate transporters utilize intricate mechanisms to move their substrate across the lipid bilayer, often coupling the process to ion movement to overcome concentration gradients. These mechanisms involve complex conformational changes within the transporter protein.

A primary mechanism for concentrating aspartate within cells is through symport, or co-transport, with ions. Members of the SLC1A family are canonical examples of this process.

Stoichiometry and Driving Force: Mammalian EAATs couple the transport of one aspartate molecule to the co-transport of three Na⁺ ions and one proton (H⁺), followed by the counter-transport of one potassium (K⁺) ion. sci-hub.seresearchgate.net The archaeal homologue GltPh, a Na⁺-coupled aspartate symporter, simplifies this by coupling the uptake of one aspartate molecule to three Na⁺ ions. sci-hub.senih.gov This use of electrochemical gradients, particularly the strong sodium gradient across the plasma membrane, provides the energy to move aspartate into the cell against its concentration gradient. mdpi.com

Cooperative Binding: The transport process is underpinned by the cooperative binding of the ions and the aspartate substrate. elifesciences.org For the GltPh transporter, neither sodium ions nor aspartate bind with high affinity on their own. However, when they bind together, they do so tightly. nih.govelifesciences.org The binding of the first Na⁺ ion is a slow, rate-limiting step that induces a conformational change in the transporter, making it ready to accept the subsequent ions and the aspartate substrate. nih.govelifesciences.org This strict coupling ensures that aspartate is transported only when the necessary ions are also present, preventing leakage and maintaining transport efficiency. mdpi.com

In contrast to symporters that move substrates and ions in the same direction, antiporters exchange molecules across the membrane. The Aspartate:Alanine Antiporter (AspT) is the archetypal example of this mechanism for aspartate.

Electrogenic Exchange: AspT, found in Tetragenococcus halophilus, catalyzes the electrogenic exchange of one negatively charged aspartate molecule from the outside of the cell for one neutral alanine molecule from the inside. nih.govasm.orgnih.gov This net movement of one negative charge into the cell generates a proton motive force (PMF), which can then be used by the cell to drive other processes, such as ATP synthesis. nih.govasm.org

Kinetic Properties: The transporter possesses independent binding sites for l-aspartate and l-alanine. nih.gov Kinetic studies of the reconstituted AspT protein have determined the Michaelis constant (Kₘ) for the self-exchange reactions to be approximately 0.35 mM for l-aspartate and 26 mM for l-alanine, indicating a significantly higher affinity for aspartate. nih.gov

The translocation of aspartate is not a simple passage through a channel but a dynamic process involving substantial conformational changes within the transporter protein. This is often described by the "alternating access" model.

Structural Domains: The structures of glutamate transporter homologues like GltPh reveal a trimeric assembly, where each subunit, or protomer, is composed of a fixed "scaffold domain" embedded in the membrane and a mobile "transport domain." whiterose.ac.ukresearchgate.net The transport domain contains the binding sites for the substrate and coupling ions. whiterose.ac.uk

Helical Hairpins as Gates: Two critical structural elements within the transport domain are re-entrant loops known as helical hairpin 1 (HP1) and helical hairpin 2 (HP2). whiterose.ac.ukresearchgate.net These hairpins act as gates that control access to the substrate-binding site. HP2, in particular, functions as an extracellular gate; it must move significantly to open the binding pocket to the extracellular space. researchgate.net Following substrate and ion binding, HP2 closes, occluding the binding site from the outside. researchgate.netpnas.org This closure is an essential "induced fit" step that ensures substrate specificity and is required before the transporter can transition to an inward-facing state. pnas.org

Elevator-Like Mechanism: The transport cycle proceeds via an "elevator-like" mechanism. After the substrate and ions are bound and the HP2 gate is closed, the entire transport domain moves as a rigid body, sliding through the membrane along the static scaffold domain. researchgate.netcore.ac.uk This large-scale movement translocates the binding site from the extracellular side of the membrane to the intracellular side, where the substrate and ions can then be released into the cytoplasm. core.ac.uk The empty transport domain then returns to the outward-facing conformation to begin a new cycle. nih.gov

Antiporter Mechanisms (e.g., Aspartate:Alanine Antiporter)

Stereospecificity in Aspartate Transport: L- and D-Aspartate Enantiomers

While most biological processes are highly specific for L-amino acids, the transport of aspartate is a notable exception, with many transporters showing a remarkable ability to handle both L- and D-aspartate. mdpi.comcabidigitallibrary.org

Transport of D-Aspartate: Excitatory Amino Acid Transporters (EAATs) in mammals, as well as their archaeal homologs GltPh and GltTk, can efficiently bind and transport both L-aspartate and D-aspartate with similar high affinities and identical ion-coupling stoichiometry. elifesciences.orgnih.gov Kinetic studies confirm that D-aspartate acts as a competitive substrate, indicating it utilizes the same transport machinery as L-aspartate and L-glutamate. nih.gov For example, the transporter GltTk transports D-aspartate coupled to three sodium ions, the same as for L-aspartate. elifesciences.org

Structural Basis for Low Stereospecificity: The ability of these transporters to accept both enantiomers is unusual. Structural and modeling studies suggest a reason for this phenomenon. The aspartate molecule has two carboxylate groups. The transporter can recognize the substrate by binding to either the α-carboxylate or the β-carboxylate group. biologists.com This flexibility allows D-aspartate to present its amino and carboxyl groups in a spatial orientation that can still fit into the binding site, mimicking the L-form in a way that is not possible for glutamate, which has a longer side chain. biologists.com This results in what appears to be low stereospecificity, even though the recognition event itself is precise. biologists.com

Aspartate Receptors and Signal Transduction

Beyond its role as a metabolite, aspartate functions as a neurotransmitter by binding to specific receptors on the cell surface, initiating intracellular signaling cascades.

Aspartate Receptors: Aspartate acts as an agonist at ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. sinobiological.comduke.edu These receptors are ligand-gated ion channels, meaning they are membrane proteins that form an ion channel pore which opens only when a specific molecule (the ligand, in this case, aspartate) binds to them. rjppd.org

Signal Transduction Mechanism: The process of converting the external signal (aspartate binding) into an intracellular response is known as signal transduction. wikipedia.org

Receptor Activation: The binding of aspartate to the NMDA receptor causes a conformational change in the receptor protein. sinobiological.comwikipedia.org

Ion Channel Opening: This conformational change opens an intrinsic ion channel that is selectively permeable to cations, primarily Ca²⁺ and Na⁺. sinobiological.com

Second Messenger Influx: The influx of Ca²⁺ into the cell is a critical step. Calcium acts as a second messenger, a substance that relays the signal from the plasma membrane into the cell's interior. rjppd.org

Downstream Cascade: The rise in intracellular Ca²⁺ concentration activates a series of enzymes. One key target is phospholipase A2. duke.edu Activated phospholipase A2 catalyzes the formation of arachidonic acid, which is then metabolized by other enzymes like cyclooxygenase and lipoxygenase. duke.edu These pathways ultimately lead to changes in gene expression, such as the induction of immediate-early genes like c-fos and NGFI-A, which can produce long-lasting changes in neuronal function. duke.edu In some bacteria, signaling through the aspartate chemoreceptor has been shown to occur via conformational changes transduced through a single receptor subunit. nih.gov

Structural Biology of Aspartate Receptor Binding Domains

The aspartate receptor, a key player in bacterial chemotaxis, functions as a transmembrane signaling protein. nih.gov In well-studied bacteria like Escherichia coli and Salmonella typhimurium, these receptors, such as the Tar chemoreceptor, exist as homodimers. nih.govvirginia.eduacs.org The extracellular portion, known as the periplasmic ligand-binding domain (LBD), is responsible for recognizing and binding aspartate. nih.govnih.gov This LBD is a dimer composed of two four-alpha-helical bundle subunits. nih.govpdbj.orgcsic.es The binding of an aspartate molecule occurs at the interface between these two subunits. nih.gov

Structurally, the LBD of the E. coli aspartate receptor (Tar) is a dimer of four-helix bundles. virginia.edupnas.org The binding pocket for aspartate is formed by residues from both subunits of the dimer. virginia.edufrontiersin.org Key residues involved in creating a positively charged area to attract the negatively charged aspartate include Arginine-64, Arginine-69, and Arginine-73. virginia.eduresearchgate.net Specifically, hydrogen bonds are formed between the aspartate ligand and residues such as Thr-154 of one subunit and Arg-69 and Arg-73 of the other subunit. virginia.eduresearchgate.net The binding of a single aspartate molecule to one of the two available sites on the homodimer is a key feature of its function. nih.govnih.gov This binding event is characterized by negative cooperativity, meaning the binding of the first ligand reduces the affinity for a second ligand at the other site. nih.govvirginia.edu

In the N-methyl-D-aspartate (NMDA) receptors found in the central nervous system, the ligand-binding domain also has a clamshell-like structure. nih.gov The binding of an agonist, such as glutamate or glycine, induces a closure of this clamshell, which is the initial step in a series of conformational changes leading to the opening of the ion channel. nih.gov The degree of this "clamshell" closure can correlate with the extent of receptor activation. nih.gov

Table 1: Key Structural Features of the Aspartate Receptor (Tar) Ligand-Binding Domain

| Feature | Description | References |

| Overall Structure | Homodimer of four-alpha-helical bundle subunits. | nih.gov, pdbj.org |

| Ligand Binding Site | Located at the interface of the two subunits. | nih.gov |

| Key Binding Residues | Arg-64, Arg-69, Arg-73, Thr-154 form hydrogen bonds with aspartate. | virginia.edu, researchgate.net, nih.gov |

| Binding Stoichiometry | Binds one aspartate molecule per homodimer due to negative cooperativity. | nih.gov, virginia.edu |

| Conformational Change | Piston-like displacement of the α4 helix by approximately 1.5-2.5 Å. | nih.gov, acs.org, acs.org |

Ligand Binding Dynamics and Signal Propagation

The binding of an attractant like aspartate to its receptor is a highly dynamic process that initiates a signaling cascade across the cell membrane. The association rate for aspartate binding to the isolated periplasmic domain is extremely fast, approaching the diffusion-controlled limit. nih.gov This rapid binding triggers the conformational changes in the receptor that propagate the signal.

The primary mechanism of signal propagation in bacterial chemoreceptors like Tar is a piston-type movement. nih.govacs.org In the absence of a ligand (apo state), the transmembrane signaling helix (TM2) is in an "up" position. nih.gov The binding of an attractant like aspartate traps the receptor in a conformation where the TM2 helix shifts to a "down" position, moving approximately 1.6 Å toward the cytoplasm. nih.gov This small displacement is the physical signal that is transmitted through the transmembrane domain. acs.orgplos.org This signal is then propagated through the cytoplasmic domain of the receptor, which includes a HAMP domain and a kinase-control module, ultimately influencing the cell's motility. acs.orgpnas.org

The signaling process is not just a simple on-off switch but can be viewed as a shift in the equilibrium between different conformational states of the receptor. rupress.org Ligand binding stabilizes a particular conformation, which in turn modulates the activity of the associated kinase, CheA. nih.govrupress.orgpnas.org The receptor system exhibits high sensitivity, allowing bacteria to respond to very small changes in the concentration of attractants. pnas.org The signal is also amplified, meaning a small number of bound receptors can lead to a significant cellular response. pnas.orgpnas.org

In the context of NMDA receptors, ligand binding also initiates a cascade of conformational changes. nih.gov The binding of agonists to the ligand-binding domain (LBD) leads to the closure of its clamshell-like structure. nih.gov This initial change is pivotal and triggers subsequent conformational shifts that result in the opening of the ion channel, allowing cations to pass through the membrane and propagate an electrical signal. nih.gov The dynamics of the LBD, including transitions between different conformational states (open, partially closed, and fully closed), are crucial for receptor activation. nih.gov Faster dynamic motions between these states are often associated with full agonists, while weaker agonists or antagonists lead to slower dynamics. nih.gov The signal transduction in NMDA receptors involves the LBD gating "ring," and the binding of agonists helps maintain this ring in a specific configuration that is conducive to channel activation. vanderbilt.edu

Advanced Methodologies in Aspartate Research

Analytical Techniques for Aspartate Quantification and Characterization

A variety of powerful analytical methods are employed to measure and characterize aspartate in diverse biological samples. These techniques offer varying degrees of sensitivity, selectivity, and throughput, catering to different research questions.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the separation and quantification of amino acids like aspartate. nih.gov These methods often require a pre-column derivatization step to enhance the chromatographic retention and detection of the otherwise highly polar aspartate molecule. mdpi.com

Common derivatization reagents include:

o-phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives, enabling highly sensitive detection. mdpi.comfishersci.com

2,4-dinitro-1-fluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with amino groups to form stable dinitrophenyl derivatives that can be detected by UV absorption. nih.govresearchgate.net This method is noted for its simplicity, accuracy, and cost-effectiveness. nih.gov

N-acetyl-L-cysteine (NAC): Used in conjunction with OPA, this chiral thiol allows for the separation of D- and L-enantiomers of aspartate, which is crucial for studying the specific roles of D-aspartic acid in neuroendocrine tissues. fishersci.comlcms.cz

UHPLC systems, utilizing columns with smaller particle sizes, offer significant advantages over traditional HPLC. They provide faster analysis times and improved resolution, which is particularly beneficial for separating aspartate from other structurally similar compounds in complex biological matrices. lcms.cz For instance, a UHPLC method using DNFB derivatization can achieve analysis times of less than two minutes, making it suitable for high-throughput applications. nih.govresearchgate.net

Below is a table summarizing various chromatographic methods used for aspartate analysis.

| Method | Derivatization Reagent | Detection Method | Key Findings & Applications |

| UHPLC | 2,4-dinitro-1-fluorobenzene (DNFB) | UV Absorption (363 nm) | Rapid (< 2 min) and reproducible quantification of glutamate (B1630785) and aspartate in tomato samples. nih.govresearchgate.net |

| UHPLC | o-phthaldialdehyde (OPA) / N-acetyl-L-cysteine (NAC) | Fluorescence | Simultaneous determination of D- and L-aspartate and serine enantiomers in brain tissue with detection limits in the femtogram range. fishersci.comlcms.cz |

| UHPLC | o-phthaldialdehyde (OPA) / β-mercaptoethanol (βME) | Electrochemical | Rapid separation of 11 neuroactive amino acids, including aspartate, within 10 minutes from rat brain homogenates. lcms.cz |

| HPLC | Cation Exchange Chromatography | Post-column Ninhydrin (B49086) | Classical method for amino acid analysis, forming colored compounds detected at 440 nm and 570 nm. nih.govmdpi.com |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides exceptional sensitivity and specificity for aspartate analysis. Tandem mass spectrometry (LC-MS/MS) is particularly powerful for identifying and quantifying molecules in complex mixtures. nih.gov High-resolution mass spectrometry (HRMS) offers the ability to determine the elemental composition of a molecule based on a highly accurate mass measurement, which is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions, such as asparagine and aspartic acid. mdpi.com

Key applications of MS-based methods in aspartate research include:

Metabolomics: HRMS allows for the rapid profiling of hundreds of metabolites, including aspartate, from biological samples. uu.nl This is instrumental in identifying metabolic shifts associated with various physiological or pathological states.

Peptide Mapping and Protein Characterization: In proteomics, LC-MS is used to analyze peptides from digested proteins. This can identify post-translational modifications, such as the isomerization of aspartate to isoaspartate, which can impact a protein's structure and function. molnar-institute.com

Isotopomer Analysis: MS is a primary tool for detecting the incorporation of stable isotopes into metabolites. Advanced MS methods have been developed to determine the position of isotopic labels within the aspartate molecule, providing detailed insights into metabolic pathway activity. utsw.edubiorxiv.org This technique can discriminate between metabolic pathways that produce the same number of labels but in different positions. utsw.edu

The table below highlights the utility of mass spectrometry in aspartate analysis.

| Technique | Application | Key Findings & Research Area |

| LC-MS/MS | Peptide Mapping | Identification and quantification of site-specific aspartate isomerization in therapeutic proteins. molnar-institute.com |

| High-Resolution MS (HRMS) | Metabolite Profiling | Rapid profiling of complex metabolite mixtures and tracing of isotopically labeled intermediates in central carbon metabolism. uu.nl |

| GC-MS | Positional Isotopomer Analysis | Determination of fractional ¹³C enrichment at each carbon position of aspartate to measure specific enzyme activities in vivo. biorxiv.org |

| LC-MS | Comprehensive Isotopomer Analysis | Reports all 16 aspartate and 32 glutamate isotopomers, enabling enhanced specificity in metabolic pathway analysis over conventional MS. utsw.edu |

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about metabolites in biological samples. researchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR are valuable for studying aspartate metabolism.

¹H NMR: This technique can simultaneously detect and quantify multiple metabolites, including aspartate, glutamate, alanine (B10760859), and lactate, in tissue extracts or biofluids. frontiersin.org It is widely used in metabolomics studies to identify metabolic signatures of diseases or other physiological states. researchgate.netfrontiersin.org However, significant signal overlap in ¹H NMR spectra can sometimes complicate the analysis of complex mixtures. cambridge.org

¹³C NMR: ¹³C NMR offers superior chemical shift resolution compared to ¹H NMR, with a chemical shift range greater than 200 ppm. cambridge.org This allows for the clear identification of individual carbon signals from structurally similar molecules like aspartate and glutamate, which may overlap in ¹H spectra. cambridge.org Its primary strength lies in tracing the metabolic fate of ¹³C-labeled substrates, providing unambiguous information about the activity of specific metabolic pathways. cambridge.org

The following table summarizes the applications of NMR spectroscopy in aspartate research.

| NMR Technique | Application | Key Findings & Advantages |

| ¹H NMR | Metabolomic Profiling | Simultaneous detection and quantification of multiple metabolites in serum and brain tissue; identification of metabolic pathway alterations in disease states. researchgate.netfrontiersin.org |

| ¹³C NMR | Metabolic Pathway Analysis | High chemical shift resolution allows for unambiguous identification of aspartate and glutamate signals; directly traces the flow of ¹³C labels through metabolic networks. cambridge.org |

Enzymatic assays offer a functional approach to quantifying aspartate or the activity of enzymes central to its metabolism, such as aspartate aminotransferase (AST).

Spectrophotometric Assays: These are the most common methods for measuring AST activity. A classic and widely used procedure is the Karmen assay, a coupled-enzyme reaction. worthington-biochem.commdpi.com In this assay, the oxaloacetate produced from aspartate by AST is reduced to malate (B86768) by malate dehydrogenase, a reaction that consumes NADH. The rate of AST activity is determined by measuring the decrease in absorbance of NADH at 340 nm. worthington-biochem.comnih.gov Commercially available kits provide a direct procedure where the glutamate produced from the AST reaction leads to the generation of a colorimetric product measured at 450 nm.

Radiometric Assays: These assays provide very high sensitivity. mdpi.com For instance, a radiometric assay for AST can be based on the conversion of radiolabeled aspartate to glutamate. mdpi.com Another method involves the conversion of labeled acetyl-CoA to citrate (B86180) in a reaction dependent on the oxaloacetate produced by AST. mdpi.com While highly sensitive, the use of radioactive materials makes these techniques less common than spectrophotometric methods. mdpi.com

The principles of these enzyme assays are outlined below.

| Assay Type | Principle | Measured Parameter |

| Spectrophotometric (Coupled) | AST converts aspartate to oxaloacetate, which is then reduced to malate by malate dehydrogenase, oxidizing NADH to NAD⁺. worthington-biochem.comnih.gov | Decrease in NADH absorbance at 340 nm. worthington-biochem.com |

| Spectrophotometric (Colorimetric) | AST-mediated production of glutamate is coupled to a reaction that generates a colored product. | Increase in absorbance at 450 nm. |

| Radiometric | AST converts a radiolabeled substrate (e.g., ¹⁴C-aspartate) to a product that can be separated and quantified. mdpi.com | Radioactivity of the isolated product. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Analysis

Stable Isotope Tracing and Fluxomics

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic networks, providing a dynamic view of cellular metabolism. nih.gov By supplying cells or organisms with substrates enriched with stable isotopes like ¹³C or ¹⁵N, researchers can track the fate of these labeled atoms into various metabolites, including aspartate.

The analysis of mass isotopomer distributions in aspartate, using techniques like mass spectrometry and NMR, reveals the relative contributions of different pathways to its synthesis. nih.govnih.gov

¹³C Tracing: Uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose) is frequently used to trace carbon flow through glycolysis and the tricarboxylic acid (TCA) cycle. The labeling pattern of aspartate, which is synthesized from the TCA cycle intermediate oxaloacetate, provides insights into TCA cycle activity and anaplerotic pathways (reactions that replenish TCA cycle intermediates). nih.govacs.org For example, analyzing the ¹³C labeling in aspartate can help quantify the activity of pyruvate (B1213749) carboxylase, an important anaplerotic enzyme. acs.org

¹⁵N Tracing: Labeled glutamine, such as [U-¹⁵N₂]glutamine, is used to trace the flow of nitrogen atoms. nih.gov The nitrogen in aspartate is primarily derived from glutamate via transamination reactions catalyzed by aspartate aminotransferase. Tracing ¹⁵N from glutamine into aspartate confirms the activity of these transamination pathways, which are crucial for synthesizing non-essential amino acids and nucleotides. nih.gov

Simultaneously tracing both ¹³C and ¹⁵N provides a more comprehensive picture of metabolic activity, allowing for the interrogation of both carbon and nitrogen metabolism within a single experiment. rsc.org This dual-labeling approach is particularly informative for understanding the interplay between amino acid metabolism and central carbon metabolism. rsc.org

The table below details research findings from stable isotope tracing studies.

| Isotope Tracer(s) | Analytical Method | Key Metabolic Insights Gained |

| [U-¹³C₆]glucose | LC-MS/MS, NMR | Elucidation of anaplerotic flux via pyruvate carboxylase in cancer cells by analyzing labeling patterns in aspartate and TCA cycle intermediates. nih.govacs.org |

| [U-¹³C₅, ¹⁵N₂]glutamine | LC-MS/MS | Investigation of the contribution of reductive carboxylation of glutamine to aspartate production in osteosarcoma cells. nih.govnih.gov |

| ¹³C and ¹⁵N (simultaneous) | High-Resolution MS | Simultaneous tracing of carbon and nitrogen metabolism, providing evidence for nitrogen-carrying reactions in amino acid and nucleotide synthesis. rsc.org |

| ¹³CO₂ | GC-MS | Direct in vivo measurement of phosphoenolpyruvate (B93156) carboxylase (PEPC) activity in photosynthetic organisms by positional isotopologue analysis of aspartate. biorxiv.org |

Comprehensive Isotopomer Analysis of Aspartate Metabolites

Stable isotope tracing is a powerful technique for investigating the intricate pathways and dynamics of biochemical reactions within biological systems. nih.gov This method involves the introduction of molecules labeled with stable isotopes, such as 13C, 15N, or 2H, into a biological system to track their metabolic fate. nih.gov The analysis of mass isotopomer distributions (MIDs) of metabolites, including aspartate, provides valuable insights into nutrient utilization, energy production, and biosynthesis. nih.govbiorxiv.org

Recent advancements in mass spectrometry (MS) have enabled comprehensive isotopomer analysis of key metabolites like aspartate and glutamate. biorxiv.org While traditional MS has high sensitivity, it often cannot distinguish between different 13C positions (isotopomers). biorxiv.orgnih.gov To overcome this, methods have been developed that can resolve all 16 aspartate isotopomers and 32 glutamate isotopomers, requiring significantly smaller sample sizes compared to nuclear magnetic resonance spectroscopy (NMRS). biorxiv.org This enhanced specificity allows for the discrimination between metabolic pathways that produce the same number of 13C labels in aspartate and glutamate. biorxiv.org

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has been utilized to partially resolve glutamate isotopomers and to derive all 16 aspartate isotopomers, validated against 13C-labeled standards. biorxiv.org Such detailed isotopomer analysis allows for the calculation of important metabolic parameters. biorxiv.org Furthermore, techniques exploring in-source fragmentation of gas chromatography-electron impact ionization-mass spectrometry (GC-EI-MS) and GC-atmospheric pressure chemical ionization-MS (GC-APCI-MS) have been developed to determine the fractional 13C enrichment at each carbon position of aspartate. biorxiv.org This positional isotopomer analysis of aspartate, a primary downstream metabolite of oxaloacetate, enables the differentiation between the activities of phosphoenolpyruvate carboxylase (PEPC) and ribulose-1,5-bisphosphate carboxylase/oxygenase (RUBISCO) within a single molecule. biorxiv.org

The application of these advanced methodologies has been demonstrated in various biological systems. For instance, in studies of human platelets, the labeling profile of aspartate was instrumental in verifying the fate of glucose. biorxiv.org Similarly, in human lung cancer cells, the labeling patterns of aspartate and tricarboxylic acid (TCA) cycle intermediates revealed the activation of pyruvate carboxylase. acs.org In breast cancer cells, stable isotope-resolved metabolomics using [U-13C]-glucose showed that a knockout of the N-acetyltransferase 1 (NAT1) gene impacted alanine, aspartate, and glutamate metabolism. mdpi.com

Metabolic Flux Analysis using Isotopic Data

Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic reactions. plos.org By introducing a 13C-labeled substrate and measuring the resulting 13C labeling incorporation into metabolites, researchers can calculate metabolic fluxes throughout a network. frontiersin.org This approach provides a dynamic view of cellular metabolism, going beyond the static snapshots offered by traditional metabolomics. nih.govbitesizebio.com

Isotopically nonstationary 13C metabolic flux analysis (INST-MFA) is a particularly powerful approach that tracks the time-dependent labeling of intracellular metabolites following the introduction of a 13C-labeled substrate. frontiersin.org This methodology has been successfully applied to estimate intracellular fluxes in primary cultures of astrocytes, where the large pools of glutamate and aspartate linked to the TCA cycle were found to be responsible for the delayed equilibration of TCA cycle intermediates. frontiersin.org

MFA studies have provided significant insights into the metabolism of various cell types and organisms. In VERO cells, MFA has been used to analyze metabolic networks under different culture conditions, including the metabolism of aspartate. mdpi.comresearchgate.net In human platelets, MFA revealed a significant enrichment of aspartate from both glucose and acetate (B1210297) tracers upon thrombin activation. biorxiv.org Furthermore, 13C-MFA has been employed to investigate the metabolic effects of hyperoxemia in porcine models of acute subdural hematoma and hemorrhagic shock, indicating a reduction in TCA cycle activity which included the supply of oxaloacetate/aspartate for biosynthesis. nih.gov

The integration of tandem mass spectrometry (MS/MS) data has further enhanced the resolution of MFA. plos.org Efficient computational methods have been developed to simulate tandem mass-isotopomer distributions, which significantly improves the accuracy of flux estimations. plos.org For example, the analysis of TBDMS-derivatized aspartate fragments using GC-MS/MS provides detailed labeling information crucial for precise flux calculations. frontiersin.org

| Biological System | Tracer(s) Used | Key Finding Related to Aspartate | Reference |

|---|---|---|---|

| Human Platelets | 13C-Glucose, 13C-Acetate | Aspartate was enriched from both glucose and acetate tracers during thrombin activation, verifying the fate of glucose. biorxiv.org | biorxiv.org |

| Astrocytes (Primary Culture) | [1-13C]Glucose | Large pools of aspartate linked to the TCA cycle are likely responsible for the delayed equilibration of TCA cycle intermediates. frontiersin.org | frontiersin.org |

| Porcine Granulocytes (in vivo model) | 1,2-13C2 Glucose, U-13C Glucose, U-13C Glutamine | Hyperoxia-mediated reduction in TCA cycle activity, including oxaloacetate/aspartate supply for biosynthetic processes. nih.gov | nih.gov |

| Breast Cancer Cells (MDA-MB-231) | [U-13C]-Glucose | NAT1 knockout impacted alanine, aspartate, and glutamate metabolism pathways. mdpi.com | mdpi.com |

Structural Biology Approaches

X-ray Crystallography of Aspartate-Binding Proteins and Enzymes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of proteins that bind aspartate, providing fundamental insights into their mechanisms of action. This technique has been successfully applied to various aspartate-binding proteins, including aminotransferases and receptors.

The crystal structures of aspartate aminotransferase (AspAT) from different organisms, such as Escherichia coli and chicken mitochondria, have been determined at high resolution. rcsb.orgjst.go.jpnih.govjst.go.jp These studies have revealed that the enzyme is a dimer of two identical subunits, each divided into a large and a small domain. jst.go.jpjst.go.jp Upon binding of a substrate or inhibitor, the small domain undergoes a significant conformational change, rotating towards the large domain to enclose the active site. nih.govjst.go.jp For example, the binding of the inhibitor 2-methyl-L-aspartate to E. coli AspAT causes a 5° rotation of the small domain. jst.go.jp The structures have also detailed the interactions between the protein and its cofactor, pyridoxal-5'-phosphate, and how these interactions are modulated by pH and ligand binding. rcsb.org

Crystallographic studies have also been crucial for understanding bacterial chemotaxis receptors. The periplasmic domain of the aspartate receptor from Salmonella typhimurium and Escherichia coli (Tar) has been crystallized in both the presence and absence of bound aspartate. nih.govnih.govosti.gov These structures show that the receptor is a dimer and that aspartate binding induces conformational changes that are thought to be transmitted across the cell membrane to initiate the signaling cascade. pnas.org

| Protein | Organism | Resolution (Å) | Key Structural Insights | Reference |

|---|---|---|---|---|

| Mitochondrial Aspartate Aminotransferase | Chicken | 1.9 - 2.3 | Revealed three forms of the enzyme and detailed the interactions with its cofactor. rcsb.org | rcsb.org |

| Aspartate Aminotransferase | Escherichia coli | 1.8 - 2.7 | Determined structures in open and closed conformations, showing domain rotation upon inhibitor binding. jst.go.jpjst.go.jp | jst.go.jpjst.go.jp |

| Aspartate Chemotaxis Receptor (Periplasmic Domain) | Salmonella typhimurium | 1.8 | Crystallized with and without aspartate, providing a model for transmembrane signaling. nih.gov | nih.gov |

| Aspartate Chemotaxis Receptor (Tar) Periplasmic Domain | Escherichia coli | 1.58 - 2.40 | Crystallized in four different forms (with and without aspartate), revealing ligand-induced conformational changes. nih.gov | nih.gov |

Cryo-Electron Microscopy in Elucidating Aspartate-Related Protein Structures

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large and flexible protein complexes, including those involved in aspartate transport and signaling, often in near-native environments like lipid nanodiscs. researchgate.netwhiterose.ac.uk

Cryo-EM has been instrumental in revealing the architecture of glutamate transporters, which also bind and transport aspartate. researchgate.netresearchgate.net The structures of the archaeal glutamate transporter homologue GltTk and the human excitatory amino acid transporter 3 (hEAAT3) have been determined in various functional states. researchgate.netresearchgate.net These studies show that these transporters are homotrimers, with each subunit functioning independently via an "elevator-type" mechanism. researchgate.net The transporter alternates between outward-facing and inward-facing conformations to move the substrate across the membrane. researchgate.netresearchgate.net The structure of hEAAT3 has been solved in states where it is empty, bound only to sodium ions, and fully loaded with sodium ions, a proton, and aspartate, providing a detailed picture of the transport cycle. researchgate.net

The N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic transmission, have also been extensively studied using cryo-EM. nih.govresearchgate.netresearchgate.net These receptors are heterotetramers, and cryo-EM has been used to determine the structures of triheteromeric assemblies, such as the GluN1/GluN2A/GluN2B receptor. nih.gov These structures reveal how the incorporation of different GluN2 subunits modifies the receptor's symmetry and subunit interactions, leading to increased functional complexity. nih.gov The binding of allosteric modulators has also been visualized, showing how these compounds can alter the conformation of the receptor. nih.gov

Computational Structural Biology: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement experimental structural biology techniques by providing dynamic insights into the behavior of aspartate-binding proteins at an atomic level. These simulations can reveal conformational changes, ligand binding pathways, and the role of solvent molecules that are often difficult to capture with static structures.

MD simulations have been used to study the dynamics of aspartate aminotransferase. acs.org These studies have shown that substrate binding leads to a stiffening of the protein structure, which is thought to be important for catalysis. The simulations identified specific helices and a β-sheet that contribute most to these dynamic changes. acs.org

MD simulations have also been employed to investigate the process of aspartate binding to glutamate transporters. nih.govresearchgate.net These simulations have successfully captured the binding pathway of aspartate, identifying intermediate states where the substrate interacts with conserved residues. nih.gov Furthermore, simulations have been used to refine the understanding of aspartate binding to hydroxyapatite (B223615) nanoparticles, providing structural models that are in strong agreement with experimental data from solid-state NMR. acs.org

Integrated Omics Technologies

The integration of multiple "omics" technologies, such as metabolomics, proteomics, and transcriptomics, provides a systems-level understanding of aspartate metabolism and its regulation. This holistic approach allows researchers to connect changes in gene expression and protein levels with alterations in metabolic fluxes and metabolite concentrations.

In a study on zebrafish infected with Edwardsiella tarda, an integrated metabolomics and transcriptomics approach was used to identify key metabolic pathways involved in the host response. frontiersin.org This analysis revealed that aspartate metabolism was significantly affected and that aspartate itself acted as a crucial biomarker. frontiersin.org The study showed that aspartate promotes the production of nitric oxide, which helps to eliminate the bacteria. frontiersin.org

In breast cancer research, a combination of proteomics and stable isotope-resolved metabolomics has provided evidence for the role of the NAT1 enzyme in cellular energy metabolism. mdpi.com The knockout of NAT1 led to changes in several metabolic pathways, including alanine, aspartate, and glutamate metabolism, highlighting the interconnectedness of these pathways. mdpi.com

Metabolic flux analysis is often combined with other omics data to build more comprehensive models of cellular metabolism. For example, in the study of hybridoma cells, metabolite balancing was used to analyze the central carbon and nitrogen metabolism, revealing the roles of cytosolic aspartate aminotransferase and alanine aminotransferase in the malate-aspartate shuttle. uq.edu.au

These integrated approaches are essential for unraveling the complex regulatory networks that govern aspartate metabolism and for identifying potential targets for therapeutic intervention in various diseases.

Metabolomics Profiling of Aspartate and Related Compounds

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, provides a direct functional readout of cellular physiology. mdpi.com In the context of aspartate research, metabolomics is crucial for quantifying the dynamic changes in the concentrations of monosodium aspartate and its related compounds. Advanced analytical platforms, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are employed to generate comprehensive metabolic profiles. mdpi.comnih.gov These techniques allow for the identification and quantification of numerous metabolites simultaneously, offering a snapshot of the metabolic state. mdpi.com

Research in human hepatocellular carcinoma (HCC) has effectively utilized metabolomics to differentiate metabolic pathways. mdpi.comnih.gov By combining NMR and MS-based metabolomics, studies have identified aspartate metabolism as a significant and differentiable metabolic signature in HCC compared to non-tumor liver tissue. nih.gov To trace the flow of carbon atoms through the metabolic network, stable isotope labeling is often used. For instance, by supplying cells with [U-¹³C₆]glucose or [U-¹³C₅,¹⁵N₂]glutamine, researchers can track the incorporation of these labeled atoms into aspartate and other downstream metabolites. nih.gov This approach provides detailed insights into pathway activity and metabolic fluxes, revealing how central carbon metabolism is rewired to support pathways like aspartate synthesis. nih.gov

Metabolomic analyses have also been applied in diverse fields such as assessing the metabolic changes during military stress exercises, where alanine, aspartate, and glutamate metabolism were identified as significantly enriched pathways. rsc.org Furthermore, untargeted metabolomics has been used to profile bioactive compounds in agricultural digestates, identifying metabolic pathways such as aspartate and glutamate metabolism. researchgate.net

Table 1: Methodologies in Aspartate Metabolomics

| Methodology | Description | Application in Aspartate Research | Key Findings | Citations |

|---|---|---|---|---|

| NMR Spectroscopy | A non-destructive technique that provides structural and quantitative information on metabolites based on their magnetic properties. | Quantification of aspartate and related metabolites in tissue extracts and biofluids. | Identified aspartate metabolism as a differentiable pathway in hepatocellular carcinoma (HCC). | mdpi.comnih.gov |

| LC-MS/MS | A highly sensitive technique that separates compounds using liquid chromatography and identifies them based on their mass-to-charge ratio. | Tracing stable isotope labels (e.g., ¹³C, ¹⁵N) through the aspartate metabolic pathway. | Elucidated the metabolic flux from glucose and glutamine to aspartate in cancer cells. | nih.gov |

| GC-MS | A technique that separates volatile compounds using gas chromatography before mass analysis. | Profiling of central carbon metabolites related to the aspartate pathway. | Used in broader metabolomic studies that include intermediates of or related to the TCA cycle and amino acid metabolism. | nih.gov |

| Pathway Analysis | A computational method to identify metabolic pathways that are significantly enriched with metabolites showing altered concentrations. | Analysis of metabolomics data from various biological conditions to pinpoint the role of aspartate metabolism. | Revealed enrichment of aspartate metabolism in response to acute stress and in cancer. | rsc.org |

Transcriptomics and Proteomics in Conjunction with Aspartate Metabolism Studies

To gain a more comprehensive understanding of the regulation of aspartate metabolism, metabolomics is often integrated with transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins). This multi-omics approach connects the levels of gene expression and protein abundance with metabolite concentrations, providing a systems-level view of metabolic regulation. nih.govfrontiersin.org

In studies of human gastric cancer, an integrated analysis of transcriptomics, proteomics, and metabolomics highlighted a significant association between alanine, aspartate, and glutamate (AAG) metabolism and the disease's progression. nih.govfrontiersin.org This approach revealed that the expression levels of genes and the abundance of proteins involved in these pathways correlate with the metabolic profile, linking genetic regulation to functional metabolic output. nih.govfrontiersin.org Similarly, research into the effects of histidyl dipeptides on the heart used integrated omics to show that changes in the cardiac proteome, including enzymes in the citric acid cycle (TCA) and aspartate metabolism, were linked to metabolic shifts observed during ischemia. ahajournals.org

This integrative strategy is also powerful in plant science. In a study on drought tolerance in Agropyron mongolicum, combined transcriptomic, proteomic, and metabolomic analyses revealed that intermediates of the urea (B33335) cycle, including aspartate, play a role in the plant's stress response mechanisms. frontiersin.org In metabolic engineering, analyzing the transcriptional levels of genes in the aspartate pathway is used to confirm the effects of genetic modifications. For example, up-regulation of the aspartate kinase gene (lysC) and the ectoine (B1671093) synthesis gene cluster (ectABC) at the transcriptional level confirmed the successful redirection of metabolic flux towards ectoine, a derivative of aspartate. frontiersin.org

Synthetic Biology and Metabolic Engineering of Aspartate Pathways

Synthetic biology and metabolic engineering are disciplines focused on the design and construction of new biological parts, devices, and systems, as well as the redesign of existing, natural biological systems for useful purposes. nih.gov These fields have been instrumental in developing microbial cell factories for the production of L-aspartate and its derivatives. mdpi.com

Rational Design and Optimization of Aspartate Biosynthetic Routes

Rational design involves the deliberate modification of metabolic pathways based on a detailed understanding of enzyme function and pathway regulation. harvard.edu A primary goal in engineering aspartate pathways is to overcome the natural feedback inhibition mechanisms that tightly control the biosynthesis of amino acids. For example, aspartokinase (AK), the first enzyme in the aspartate family biosynthetic pathway, is often inhibited by downstream products like L-threonine and L-lysine. researchgate.net Through rational design, involving site-directed mutagenesis of the enzyme's regulatory domains, researchers can create mutant versions of AK that are less sensitive to this feedback inhibition, thereby increasing the metabolic flux towards aspartate-derived products. researchgate.net

Engineering Microorganisms for Altered Aspartate Metabolism

Microorganisms such as Escherichia coli and Corynebacterium glutamicum are commonly used as chassis organisms for producing amino acids from the aspartate family. researchgate.net Metabolic engineering strategies are employed to rewire their native metabolism to overproduce a target compound. mdpi.com

Key strategies include:

Elimination of Competing Pathways: To channel metabolic precursors exclusively towards the desired product, genes encoding enzymes for competing branch pathways are deleted. For instance, to enhance the production of the aspartate derivative ectoine, the genes lysA (diaminopimelate decarboxylase, leading to lysine) and thrA (aspartate kinase/homoserine dehydrogenase, leading to threonine) were knocked out in E. coli. frontiersin.org

Overexpression of Key Enzymes: The genes encoding rate-limiting enzymes in the biosynthetic pathway are overexpressed to increase metabolic flux. In L-threonine production, the thrABC operon, which contains the genes for the threonine biosynthetic pathway, was overexpressed in E. coli. embopress.org

Enhancing Precursor Supply: The pathways that supply the initial precursors are amplified. Oxaloacetate is a key precursor for aspartate biosynthesis. researchgate.net Increasing the carbon flow from phosphoenolpyruvate (PEP) to oxaloacetate, for example by overexpressing PEP carboxylase, is a common strategy to boost the production of aspartate family amino acids. researchgate.net

These strategies have led to the development of highly efficient microbial strains. For example, an engineered E. coli strain was able to produce 33.1 g/L of L-aspartate from glucose. mdpi.com

Table 2: Examples of Engineered Microorganisms for Aspartate-Derived Products

| Organism | Target Product | Key Engineering Strategies | Titer Achieved | Citations |

|---|---|---|---|---|

| Escherichia coli | L-Aspartate | Overcame rate-limiting steps and optimized fermentation medium. | 33.1 g/L | mdpi.com |

| Escherichia coli | L-Threonine | Deletion of competing pathways (metA, lysA); overexpression of thrABC operon; further modifications based on transcriptome analysis. | 82.4 g/L | embopress.org |

| Escherichia coli | Ectoine | Deletion of lysA and thrA; overexpression of ectABC gene cluster; optimization of amino donor supply. | 53.2 g/L | frontiersin.org |

| Corynebacterium glutamicum | L-Lysine | Use of comparative genomics to identify beneficial mutations for strain improvement. | High-producing strain (specific titer proprietary) | nih.gov |